N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide
Description
The compound “N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide” is a structurally complex molecule featuring dual benzo[d]thiazole moieties linked via a carboxamide group. One benzo[d]thiazole unit is substituted with a 4-ethoxy group, while the other is connected to a 3,5-dimethylpyrazole ethyl chain. Its structural analogs, such as substituted thiazole carboxamides and related heterocycles, have been studied extensively, providing a basis for comparative analysis.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2S2/c1-4-31-18-9-7-11-20-21(18)26-24(33-20)28(12-13-29-16(3)14-15(2)27-29)23(30)22-25-17-8-5-6-10-19(17)32-22/h5-11,14H,4,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJFFMFNHGMOCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CCN3C(=CC(=N3)C)C)C(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by:
- Molecular Formula : C18H20N4O2S2
- Molecular Weight : 388.51 g/mol
The presence of the pyrazole and thiazole moieties contributes to its biological activity, particularly in interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrazole and thiazole rings followed by amide bond formation. The detailed synthetic route is vital for understanding the relationship between structure and biological activity.
Antimicrobial Activity
Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiazole rings have demonstrated potent activity against various bacterial strains, outperforming traditional antibiotics like ampicillin and streptomycin .
| Compound | Activity | Reference |
|---|---|---|
| Thiazole Derivative A | IC50 = 0.040 μM against GyrB | |
| Thiazole Derivative B | Inactive against E. coli |
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies indicated cytotoxic effects against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Case Study : A recent study reported that a related compound induced apoptosis in breast cancer cells through the activation of caspases, highlighting the potential therapeutic applications of thiazole-containing compounds in oncology .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit key enzymes involved in bacterial DNA replication. Specifically, it showed promising inhibitory effects on DNA gyrase and topoisomerase IV, which are crucial for bacterial survival .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazole and thiazole moieties can significantly influence potency and selectivity:
- Substituents on Pyrazole : Methyl groups at specific positions enhance binding affinity to target enzymes.
- Thiazole Variants : Alterations in the ethoxy group can lead to improved bioavailability and reduced toxicity.
Toxicity Studies
Preliminary toxicity assessments indicate that the compound exhibits low cytotoxicity against human liver cell lines (HepG2), suggesting a favorable safety profile for further development .
Comparison with Similar Compounds
Substituted Thiazole Carboxamides
Compounds like 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs (3a–s) share a core thiazole-carboxamide structure but differ in substituents. For example:
Thiazole Derivatives with Complex Substituents
Compounds such as Thiazol-5-ylmethyl carbamates (e.g., compound y in ) feature thiazole cores with hydroperoxypropane or ureido groups. These substituents contrast with the ethoxy and pyrazole motifs in the target compound, likely altering solubility and reactivity profiles .
Functional and Predictive Comparisons
Key Observations:
Electronic Effects : The ethoxy group in the target compound may donate electron density, contrasting with the electron-withdrawing pyridinyl group in 3a–s.
Computational Predictions
Machine learning models, such as the XGBoost-based approach (), have achieved high accuracy (R² = 0.928) in predicting material properties. Applying such models could estimate the target compound’s solubility, bioavailability, or target affinity relative to analogs, though experimental validation remains critical .
Q & A
Q. What are the critical steps in synthesizing this compound to ensure high purity?
The synthesis involves a multi-step pathway requiring precise control of reaction conditions. Key steps include:
- Coupling reactions : Amide bond formation between the pyrazole-ethylamine and benzo[d]thiazole-carboxylic acid derivatives under anhydrous conditions (e.g., using DCC/DMAP as coupling agents) .
- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water mixtures) to isolate the final product .
- Monitoring : Thin-layer chromatography (TLC) at each stage to track reaction progress .
Q. Which spectroscopic methods are essential for confirming the compound’s structure?
A combination of techniques is required:
- NMR spectroscopy : 1H and 13C NMR to verify connectivity of the pyrazole, ethoxybenzothiazole, and carboxamide moieties. For example, the singlet at δ 2.2 ppm corresponds to the methyl groups on the pyrazole ring .
- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ ion at m/z 495.12) .
- IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-N stretch) validate the carboxamide group .
Q. What methodologies are recommended for initial biological activity screening?
Standardized assays include:
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
- Antimicrobial screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .
Advanced Research Questions
Q. How can researchers employ Design of Experiments (DoE) to optimize reaction conditions?
DoE is critical for identifying optimal parameters (e.g., solvent, temperature, catalyst):
- Variables : Test solvent polarity (DMF vs. acetonitrile), temperature (60–100°C), and molar ratios (1:1 to 1:1.2) .
- Response surface methodology (RSM) : Statistically model interactions between variables to maximize yield (>85%) and minimize byproducts .
- Validation : Confirm reproducibility in flow chemistry setups for scalable synthesis .
Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data?
Discrepancies often arise from force field inaccuracies or assay variability. Mitigation strategies include:
- Docking validation : Cross-check molecular docking results (e.g., AutoDock Vina) with experimental binding affinities using SPR (surface plasmon resonance) .
- Free energy calculations : Apply MM-GBSA to refine binding energy predictions .
- Assay standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across multiple cell lines .
Q. How to design derivatives for Structure-Activity Relationship (SAR) studies?
Focus on modifying key substituents:
- Pyrazole ring : Introduce electron-withdrawing groups (e.g., -NO2) at the 3,5-dimethyl positions to enhance electrophilicity .
- Ethoxybenzothiazole : Replace ethoxy with methoxy or trifluoromethoxy to study steric/electronic effects .
- Carboxamide linker : Substitute with thiourea or sulfonamide groups to alter hydrogen-bonding interactions .
- Screening : Test derivatives in standardized bioassays and correlate substituent effects with activity trends .
Q. How to address contradictions in reported biological activity data across studies?
Contradictions may stem from assay conditions or compound purity. Steps include:
- Purity verification : Re-analyze compounds via HPLC (>98% purity) before testing .
- Dose-response curves : Compare EC50/IC50 values across multiple concentrations and cell lines .
- Meta-analysis : Pool data from independent studies to identify consensus activity profiles (e.g., using PRISMA guidelines) .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility of intermediates |
| Temperature | 80–90°C | Reduces side reactions |
| Catalyst | DCC/DMAP (1:0.1) | Accelerates amide coupling |
Q. Table 2. SAR Design Strategies for Derivatives
| Modification Site | Functional Group | Biological Impact |
|---|---|---|
| Pyrazole (3,5-positions) | -NO2, -CF3 | Enhances cytotoxicity |
| Ethoxy group | -OCH3, -OCF3 | Modulates lipophilicity |
| Carboxamide linker | Thiourea | Improves target binding |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
